molecular formula C35H35FN6O6 B10821854 N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Numéro de catalogue B10821854
Poids moléculaire: 654.7 g/mol
Clé InChI: VXBLUAKQWQJPAD-QJOMJCCJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MI-389 is a compound known as a PROTAC (Proteolysis Targeting Chimera) translation termination factor G1 to S phase transition 1 degrader. It is used in scientific research to disrupt targets that are shared dependencies in different acute myeloid leukemia and acute lymphoblastic leukemia cell lines. The action of MI-389 is dependent on the CRL4 CRBN E3 ligase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MI-389 involves multiple steps, including the formation of a heterobifunctional molecule that can bind to both the target protein and the E3 ligase. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve a high purity of 99.34% .

Industrial Production Methods

Industrial production methods for MI-389 are not widely documented. The compound is primarily produced for research purposes and is available in various quantities, including 1 mg, 5 mg, 10 mg, 50 mg, and 100 mg .

Analyse Des Réactions Chimiques

Types of Reactions

MI-389 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving MI-389 include dimethyl sulfoxide (DMSO) and other solvents. The conditions for these reactions often require specific temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed

The major products formed from the reactions involving MI-389 are typically intermediates that are further processed to achieve the final compound. These intermediates are crucial for the compound’s ability to degrade the target protein .

Applications De Recherche Scientifique

MI-389 has a wide range of scientific research applications, including:

    Chemistry: Used to study the degradation of specific proteins and the mechanisms involved in protein degradation.

    Biology: Utilized in cell line studies to understand the dependency of certain cell lines on specific proteins.

    Medicine: Investigated for its potential therapeutic applications in treating acute myeloid leukemia and acute lymphoblastic leukemia.

    Industry: Employed in the development of new PROTAC compounds and other targeted therapies

Mécanisme D'action

MI-389 exerts its effects by binding to the translation termination factor G1 to S phase transition 1 and the CRL4 CRBN E3 ligase. This binding leads to the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the CRL4 CRBN E3 ligase pathway, which is essential for the compound’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

    MI-389: A PROTAC translation termination factor G1 to S phase transition 1 degrader.

    Other PROTACs: Compounds that target different proteins for degradation using similar mechanisms.

Uniqueness

MI-389 is unique in its ability to target the translation termination factor G1 to S phase transition 1, making it a valuable tool for studying protein degradation in specific cell lines. Its high purity and specific action on the CRL4 CRBN E3 ligase pathway set it apart from other PROTAC compounds .

Propriétés

Formule moléculaire

C35H35FN6O6

Poids moléculaire

654.7 g/mol

Nom IUPAC

N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C35H35FN6O6/c1-18-26(17-23-22-16-20(36)10-11-24(22)40-31(23)44)39-19(2)29(18)33(46)38-15-6-4-3-5-14-37-25-9-7-8-21-30(25)35(48)42(34(21)47)27-12-13-28(43)41-32(27)45/h7-11,16-17,27,37,39H,3-6,12-15H2,1-2H3,(H,38,46)(H,40,44)(H,41,43,45)/b23-17-

Clé InChI

VXBLUAKQWQJPAD-QJOMJCCJSA-N

SMILES isomérique

CC1=C(NC(=C1C(=O)NCCCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C)/C=C\5/C6=C(C=CC(=C6)F)NC5=O

SMILES canonique

CC1=C(NC(=C1C(=O)NCCCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C)C=C5C6=C(C=CC(=C6)F)NC5=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.